Product packaging for L-Isoleucine-d10(Cat. No.:)

L-Isoleucine-d10

Cat. No.: B1154335
M. Wt: 141.23
Attention: For research use only. Not for human or veterinary use.
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Description

L-Isoleucine-d10, also known as this compound, is a useful research compound. Its molecular formula is C₆H₃D₁₀NO₂ and its molecular weight is 141.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₆H₃D₁₀NO₂

Molecular Weight

141.23

Synonyms

(2S,3S)-2-Amino-3-methylpentanoic Acid-d10;  (2S,3S)-α-Amino-β-methyl-n-valeric Acid-d10;  (2S,3S)-α-Amino-β-methylvaleric Acid-d10;  (S)-Isoleucine-d10;  (S,S)-Isoleucine-d10;  1579-d10: PN: EP2071334 SEQID: 1669 Claimed Protein-d10;  1579: PN: WO20090778

Origin of Product

United States

Advanced Analytical Research Techniques Employing L Isoleucine D10

Mass Spectrometry (MS)-Based Methodologies

Mass spectrometry is a cornerstone of modern bioanalysis, and L-Isoleucine-d10 is frequently employed to enhance the accuracy and reliability of MS-based methods. nih.govcaymanchem.com Its increased mass allows it to be differentiated from the naturally occurring L-isoleucine, making it an ideal internal standard for quantification. caymanchem.comsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.govnih.gov This hybrid technique is widely used for the analysis of amino acids in various biological matrices. This compound is particularly suited for these applications, aiding in precise quantification and overcoming challenges associated with complex sample compositions. caymanchem.comnih.gov

The accurate measurement of amino acids like L-isoleucine in biological fluids such as plasma and urine is essential for clinical diagnostics and metabolic research. nih.govnih.gov However, the inherent complexity of these matrices can lead to ion suppression or enhancement effects, compromising analytical accuracy. sigmaaldrich.com The use of this compound as an internal standard in isotope dilution LC-MS/MS methods effectively mitigates these matrix effects. nih.govnih.gov Since the deuterated standard co-elutes and experiences similar ionization effects as the endogenous analyte, it allows for reliable and precise quantification. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique for polar analytes like amino acids as it provides excellent retention and separation of these compounds without the need for derivatization. nih.govchromatographyonline.comwaters.com This approach, coupled with tandem mass spectrometry, enables the baseline separation of isomers like leucine (B10760876) and isoleucine, which is critical for accurate quantification. nih.govnih.gov In these methods, this compound serves as the internal standard for L-isoleucine, ensuring high accuracy and reproducibility. nih.govresearchgate.net

Table 1: Representative LC-MS/MS Parameters for Amino Acid Analysis Using this compound
ParameterDescription
Chromatography ColumnHydrophilic Interaction Liquid Chromatography (HILIC) (e.g., ACQUITY BEH Amide, XBridge Premier BEH Amide) nih.govnih.govwaters.com
Mobile PhaseGradient elution with acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) chromatographyonline.comwaters.com
Ionization ModePositive Electrospray Ionization (ESI+) researchgate.net
MS Detection ModeMultiple Reaction Monitoring (MRM) nih.govresearchgate.netnih.gov
L-Isoleucine Transitionm/z 132.1 → 86.1 nih.govacs.org
This compound (IS) Transitionm/z 141.2 → 90.1 (Varies based on fragmentation) nih.govresearchgate.net

Targeted metabolomics aims to quantify a specific, predefined set of metabolites. nih.govthermofisher.com The accuracy of this approach heavily relies on the use of high-quality internal standards. Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry. sigmaaldrich.comthermofisher.com They are added to a sample at a known concentration at the earliest stage of sample preparation to account for analyte loss during extraction, as well as for variations in instrument response. sigmaaldrich.com

The principle of isotope dilution mass spectrometry (IDMS) is that the SIL internal standard behaves identically to the endogenous analyte throughout the entire analytical process. nih.govnih.gov By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL internal standard, a highly accurate and precise concentration can be determined. acs.org this compound is a key component in commercially available amino acid standard mixtures used for targeted metabolomics research, helping to ensure data quality and reproducibility across different studies and laboratories. sigmaaldrich.com

Table 2: Advantages of this compound as an Internal Standard in Targeted Metabolomics
AdvantageDescription
Correction for Matrix EffectsCompensates for ion suppression or enhancement caused by other molecules in the sample, leading to higher accuracy. thermofisher.com
Correction for Analyte LossAccounts for the loss of the target analyte during sample preparation and extraction steps. sigmaaldrich.com
Improved Precision and ReproducibilityReduces variability between samples and across different analytical runs. researchgate.net
High SpecificityThe unique mass of the deuterated standard ensures that its signal is not confused with other compounds in the matrix. nih.gov
Similar Physicochemical PropertiesBehaves nearly identically to the unlabeled L-isoleucine during chromatography and ionization. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of small molecules. dss.go.thresearchgate.net However, due to the polar and non-volatile nature of amino acids, they must be chemically modified through a process called derivatization before they can be analyzed by GC. sigmaaldrich.comthermofisher.com This process makes them more volatile and thermally stable. sigmaaldrich.commdpi.com

This compound is used as an internal standard in GC-MS methods to quantify L-isoleucine and other amino acids. nih.govnih.gov It is subjected to the same derivatization process as the sample, ensuring that any variability in the reaction efficiency is accounted for in the final quantification. mdpi.com Common derivatization methods include silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), or acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). sigmaaldrich.commdpi.commdpi.com The resulting derivatized amino acids are then separated on a GC column and detected by the mass spectrometer. thermofisher.com

Table 3: Typical Workflow for GC-MS Analysis of Amino Acids using this compound
StepDescription
1. Sample PreparationA known amount of this compound internal standard is added to the biological sample (e.g., urine, plasma hydrolysate). nih.gov
2. DerivatizationThe sample mixture is dried and then reacted with a derivatizing agent (e.g., MTBSTFA or PFPA/heptafluorobutanol) under heat to create volatile derivatives. sigmaaldrich.commdpi.comnih.gov
3. GC SeparationThe derivatized sample is injected into the GC, where the amino acid derivatives are separated on a capillary column (e.g., Chirasil-L-Val or SLB-5ms). sigmaaldrich.comnih.gov
4. MS DetectionThe separated derivatives are ionized (e.g., by electron ionization) and detected by the mass spectrometer, often in selected-ion monitoring (SIM) mode for quantification. nih.gov
5. QuantificationThe concentration of L-isoleucine is calculated by comparing the peak area of its derivative to the peak area of the this compound derivative. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and studying the dynamics of biomolecules in solution. capes.gov.brnih.gov For larger proteins (e.g., >20 kDa), NMR spectra can become overly complex and crowded due to the large number of proton signals. capes.gov.br

Probing Structure and Dynamics of Labeled Biomolecules

The use of deuterium (B1214612) labeling, where protons are replaced by deuterons, is a key strategy to overcome the challenges of studying large proteins by NMR. capes.gov.brnih.gov Incorporating highly deuterated amino acids like this compound into a protein significantly simplifies its proton NMR spectrum because deuterium is essentially "silent" in a standard proton NMR experiment. youtube.comsigmaaldrich.com This reduction in signal overlap and the narrowing of remaining proton signals allows for more accurate structural analysis. nih.gov

Furthermore, deuterium labeling is instrumental in studying protein dynamics. nih.govutoronto.ca By reducing the number of proton-proton relaxation pathways, deuteration allows for the measurement of subtle changes in protein conformation and flexibility over various timescales. nih.govutoronto.ca Specific labeling patterns, such as incorporating protonated L-isoleucine into an otherwise deuterated protein, can provide residue-specific information about structure and motion, which is crucial for understanding protein function, folding, and interactions. utoronto.ca

Mechanistic Studies of Enzyme Reactions via Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. It is defined as the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org By comparing the reaction rate of a substrate containing a light isotope (kL) with that of an identical substrate containing a heavy isotope (kH), researchers can gain insight into the bond-breaking and bond-forming steps of a reaction. wikipedia.org this compound is particularly useful for these studies, as the substitution of hydrogen with deuterium at specific positions can reveal whether a C-H bond is broken in the rate-determining step of an enzymatic reaction.

The magnitude of the KIE provides crucial information about the transition state of the reaction. princeton.edu A primary KIE (typically with a kH/kD value between 4 and 7) is observed when the bond to the isotopically substituted atom is broken during the rate-limiting step, indicating a symmetrical transition state. youtube.com Conversely, the absence of a significant KIE suggests that C-H bond cleavage is not the rate-limiting event. princeton.edu

For example, studies on D-amino acid oxidase have used deuterated substrates like D-alanine and D-serine to probe the dehydrogenation mechanism. nih.govnih.gov Researchers found large primary deuterium isotope effects, which, when combined with solvent isotope effects, provided evidence against a concerted mechanism and supported the involvement of a carbanion intermediate or a hydride transfer mechanism. nih.govnih.gov Similar principles are applied when using this compound to study enzymes that act on it, allowing for the differentiation between various proposed catalytic pathways.

Table 1: Interpretation of Kinetic Isotope Effect (KIE) Values in Enzyme-Catalyzed Reactions

KIE Value (kH/kD) Interpretation Implication for Reaction Mechanism Reference
~1No primary KIE.The C-H bond is not broken in the rate-determining step of the reaction. princeton.edu
2 - 7Normal Primary KIE.The C-H bond is broken in the rate-determining step. The transition state is relatively symmetrical. youtube.com
> 7Large Primary KIE.Significant quantum tunneling of the hydrogen atom is occurring in the transition state. wikipedia.org
< 1Inverse KIE.A bond becomes stiffer in the transition state than in the ground state, often seen in secondary KIEs where hybridization changes (e.g., sp2 to sp3). nih.gov

Advanced Sample Preparation Protocols for this compound Quantification

Accurate quantification of amino acids in complex biological matrices such as plasma, tissues, or cell cultures is a significant analytical challenge. creative-proteomics.com this compound is invaluable as an internal standard in mass spectrometry-based methods because it co-elutes with the endogenous, unlabeled L-isoleucine but is differentiated by its higher mass. nih.govcaymanchem.com This allows for precise correction of sample loss during preparation and variability in instrument response. The quality of the data, however, is highly dependent on the rigor of the sample preparation protocol, which involves extraction, purification, and derivatization. creative-proteomics.com

The primary goals of sample preparation are to extract the target analyte from the sample matrix, remove interfering substances, and chemically modify it to enhance its detectability. creative-proteomics.com

Extraction: The first step is often the removal of large molecules, primarily proteins, which can interfere with analysis. This is commonly achieved through:

Protein Precipitation: Using agents like sulfosalicylic acid (SSA) to denature and precipitate proteins, which are then removed by centrifugation. nih.gov

Solid-Phase Extraction (SPE): This technique uses a solid adsorbent material, such as a C18 or mixed-mode cation exchange (MCX) column, to selectively retain the analytes of interest while salts, lipids, and other interfering compounds are washed away. creative-proteomics.comnih.gov The purified amino acids are then eluted with an appropriate solvent.

Derivatization: Amino acids, including L-isoleucine, often exhibit poor retention on standard reversed-phase liquid chromatography (RPLC) columns and may lack a strong chromophore for UV or fluorescence detection. axionlabs.comunito.it Derivatization addresses these issues by attaching a chemical tag to the amino group. This process can be tailored to the specific analytical method (e.g., HPLC-UV, HPLC-Fluorescence, or LC-MS). Common derivatizing agents include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives, greatly enhancing sensitivity for fluorescence detection. creative-proteomics.comaxionlabs.com It is often used in combination with 9-fluorenylmethyl chloroformate (FMOC), which derivatizes secondary amines. researchgate.net

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): Creates stable, fluorescent derivatives with both primary and secondary amines, suitable for RPLC and mass spectrometry. researchgate.net

Diethyl Ethoxymethylenemalonate (DEEMM): This reagent reacts with amino compounds to form derivatives that show a characteristic neutral loss upon fragmentation in a mass spectrometer, making it ideal for targeted analysis using neutral loss scan (NLS) mode in LC-MS/MS. unito.itut.ee

aTRAQ Reagents: These are isobaric tags used for quantitative analysis. After derivatization, all tagged peptides have the same mass, but they produce unique reporter ions upon fragmentation, allowing for relative quantification. nih.gov

Table 2: Comparison of Common Derivatization Reagents for Amino Acid Analysis

Reagent Target Group Detection Method Key Advantage Reference
OPA/FMOCPrimary/Secondary AminesFluorescence, UVHigh sensitivity for fluorescence detection; well-established method. axionlabs.com, researchgate.net
AQCPrimary/Secondary AminesFluorescence, MSForms stable derivatives suitable for quantitative LC-MS analysis. researchgate.net
DEEMMPrimary/Secondary AminesMS/MS (Neutral Loss Scan)Allows for targeted screening of all derivatized amino compounds in a sample. ut.ee, unito.it
aTRAQPrimary AminesMS/MS (Isobaric Tagging)Enables multiplexed relative quantification of amino acids across multiple samples. nih.gov

Manual sample preparation is labor-intensive, time-consuming, and a significant source of error and variability. axionlabs.comyoutube.com The need for higher throughput in fields like clinical diagnostics and metabolomics has driven the development of automated sample processing systems. Automation enhances reproducibility, minimizes contamination, reduces labor costs, and allows for the processing of large sample batches, which is crucial for large-scale studies. axionlabs.comchromatographyonline.com

Automation can be implemented at various levels:

Automated Pre-Column Derivatization: Many modern HPLC systems have programmable autosamplers that can be "trained" to perform the entire derivatization process. axionlabs.com The autosampler is programmed to aspirate precise volumes of the sample, borate (B1201080) buffer, and derivatizing reagents (like OPA and FMOC), mix them within the injection needle or a loop, and inject the final product directly into the column. axionlabs.comshimadzu.com This minimizes manual handling and ensures that each sample is treated identically.

Liquid Handling Robotic Systems: For complete walk-away automation, dedicated liquid handling platforms are used. youtube.com These systems can perform the entire workflow, including protein precipitation, solid-phase extraction, solvent evaporation, reconstitution, and derivatization, in a 96-well plate format. nih.gov This approach is highly scalable and essential for high-throughput quantification of L-isoleucine and other amino acids in hundreds or thousands of samples. chromatographyonline.com

Table 3: Example of an Automated Pre-Column Derivatization Program Using an HPLC Autosampler

Step Action Purpose Reference
1Aspirate 12.5 µL Borate BufferTo create the optimal pH environment for the reaction. axionlabs.com
2Aspirate 5.0 µL SampleIntroduction of the analyte (containing L-Isoleucine). axionlabs.com
3Mix in air (5 times)Homogenize the sample and buffer. axionlabs.com
4Wait 0.2 minAllow for initial equilibration. axionlabs.com
5Aspirate 2.5 µL OPA ReagentDerivatization of primary amines. axionlabs.com
6Mix in air (10 times)Ensure complete reaction with OPA. axionlabs.com
7Aspirate 5.0 µL FMOC ReagentDerivatization of secondary amines. axionlabs.com
8Mix in air (10 times)Ensure complete reaction with FMOC. axionlabs.com
9Aspirate 5.0 µL WaterQuench the reaction and dilute the sample. axionlabs.com
10Mix in air (8 times)Final homogenization before injection. axionlabs.com
11InjectIntroduce the derivatized sample into the LC system. axionlabs.com

Academic Research Applications of L Isoleucine D10 in Biological Systems

Metabolic Flux Analysis (MFA) and Pathway Elucidation

Metabolic Flux Analysis (MFA) is a key technique used to quantify the rates of metabolic reactions within a biological system. L-Isoleucine-d10 is an ideal tracer for MFA studies focused on amino acid metabolism. By introducing this compound into a biological system, researchers can follow the incorporation of the deuterium-labeled isotopes into downstream metabolites. This allows for the calculation of fluxes through specific pathways, providing a dynamic view of cellular metabolism that is not attainable with static metabolite measurements.

Tracing Isotopic Fluxes Through Branched-Chain Amino Acid (BCAA) Catabolism

L-Isoleucine is one of the three branched-chain amino acids (BCAAs), which also include L-leucine and L-valine. The catabolism of BCAAs is a critical process that contributes to cellular energy production and provides precursors for the synthesis of other molecules. The breakdown of L-isoleucine is a multi-step process that occurs primarily in the mitochondria.

The initial step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts L-isoleucine into its corresponding α-keto acid, α-keto-β-methylvalerate nih.govuclouvain.bewikipedia.org. This is followed by an irreversible oxidative decarboxylation step catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex uclouvain.be. Subsequent enzymatic reactions further break down the molecule.

By using this compound as a tracer, researchers can track the flow of the labeled carbon and deuterium (B1214612) atoms through these catabolic steps. This allows for the quantification of the rate of L-isoleucine breakdown and the investigation of how this process is regulated under different physiological and pathological conditions. For instance, studies have shown that dysregulation of BCAA catabolism is associated with metabolic disorders such as insulin (B600854) resistance and type 2 diabetes nih.gov.

Investigating L-Isoleucine Biosynthetic Pathways and Regulation

In organisms such as bacteria and plants, L-isoleucine is synthesized through a multi-enzyme pathway that starts from L-threonine researchgate.netnih.gov. This biosynthetic pathway is subject to complex regulation, including feedback inhibition by L-isoleucine itself. The key regulatory enzyme in this pathway is threonine dehydratase, which is allosterically inhibited by L-isoleucine researchgate.net.

While humans cannot synthesize L-isoleucine, making it an essential amino acid that must be obtained from the diet, studying its biosynthesis in microorganisms is crucial for fields like biotechnology and metabolic engineering. This compound can be used in these studies to trace the incorporation of labeled precursors into L-isoleucine, thereby elucidating the activity and regulation of the biosynthetic pathway. For example, researchers can introduce a labeled precursor further upstream in the pathway and monitor the appearance of the label in this compound, providing a measure of the biosynthetic flux.

Recent research has focused on engineering microorganisms like Corynebacterium glutamicum and Escherichia coli to enhance the production of L-isoleucine for industrial applications. In these studies, understanding the regulation of the biosynthetic pathway is critical for optimizing production strains.

Contributions to Intermediary Metabolism (e.g., acetyl-CoA, propionyl-CoA formation)

The catabolism of L-isoleucine ultimately yields two important intermediates of central metabolism: acetyl-CoA and propionyl-CoA uclouvain.beresearchgate.net. Acetyl-CoA can enter the tricarboxylic acid (TCA) cycle to generate ATP or be used for the synthesis of fatty acids and cholesterol. Propionyl-CoA, a three-carbon molecule, can be converted to succinyl-CoA, another TCA cycle intermediate, making L-isoleucine both a ketogenic and a glucogenic amino acid wikipedia.org.

The use of this compound allows for the precise quantification of the contribution of L-isoleucine to the pools of acetyl-CoA and propionyl-CoA. By measuring the isotopic enrichment of these molecules and their downstream metabolites, researchers can determine the flux of L-isoleucine into the TCA cycle and other metabolic pathways. This information is vital for understanding the role of BCAA metabolism in cellular energy homeostasis and its interplay with other metabolic pathways. For example, studies have investigated the metabolic fate of propionyl-CoA derived from the oxidation of odd-chain fatty acids and amino acids like isoleucine researchgate.net.

Quantitative Metabolomics for Pathway Dysregulation Studies

Quantitative metabolomics aims to measure the concentrations of a large number of metabolites in a biological sample. This compound is frequently used as an internal standard in targeted quantitative metabolomics assays for the accurate measurement of L-isoleucine concentrations. By adding a known amount of this compound to a sample, any variations in sample preparation and analysis can be corrected for, leading to more precise and reliable quantification of the endogenous L-isoleucine.

Beyond its use as an internal standard, this compound is also employed in stable isotope dilution studies to investigate the dysregulation of metabolic pathways in various diseases. By tracing the metabolism of this compound, researchers can identify metabolic bottlenecks or alterations in pathway activity that are characteristic of a particular disease state.

Assessment of Metabolic Alterations in In Vitro Cell Models

In vitro cell models are indispensable tools for studying cellular metabolism in a controlled environment. The addition of this compound to cell culture media allows for the investigation of L-isoleucine metabolism in various cell types and under different experimental conditions. For example, researchers can study how cancer cells, which often exhibit altered metabolism, utilize L-isoleucine compared to normal cells.

By analyzing the isotopic enrichment of downstream metabolites, it is possible to map the metabolic fate of L-isoleucine and identify any metabolic reprogramming that occurs in disease. This approach can reveal novel therapeutic targets for diseases characterized by metabolic dysregulation. While direct studies explicitly detailing the use of this compound in this specific context are emerging, the principles of using stable isotope-labeled amino acids in cell culture for metabolic analysis are well-established.

Table 1: Representative Applications of this compound in In Vitro Metabolic Studies

Cell Type Research Question Expected Outcome with this compound
Cancer Cell Line How does L-isoleucine catabolism contribute to the TCA cycle in cancer cells? Quantification of labeled acetyl-CoA and succinyl-CoA derived from this compound.
Hepatocytes What is the effect of a specific drug on L-isoleucine metabolism? Comparison of the flux through the L-isoleucine catabolic pathway with and without drug treatment.
Neurons How is L-isoleucine utilized for neurotransmitter synthesis? Tracing the incorporation of labeled carbons from this compound into neurotransmitter molecules.

Characterization of Metabolic Phenotypes in Pre-clinical Animal Models

Pre-clinical animal models, such as mice and rats, are crucial for studying complex physiological processes and diseases in a whole-organism context. The administration of this compound to these models allows for the investigation of L-isoleucine metabolism at the systemic level.

By analyzing tissues and biofluids (e.g., blood, urine) for labeled metabolites, researchers can gain a comprehensive understanding of how L-isoleucine is absorbed, distributed, metabolized, and excreted. This approach is particularly valuable for studying metabolic diseases such as obesity, diabetes, and maple syrup urine disease (MSUD), a genetic disorder characterized by a deficiency in the BCKDH complex.

For example, in a mouse model of obesity, this compound can be used to determine if there are alterations in BCAA catabolism in specific tissues like the liver, muscle, and adipose tissue. Such studies can provide insights into the mechanisms underlying the development of insulin resistance and other metabolic complications associated with obesity.

Table 2: Examples of this compound Use in Pre-clinical Animal Models

Animal Model Disease/Condition Metabolic Parameter Investigated Key Findings
Diet-induced obese mice Obesity and Insulin Resistance Whole-body and tissue-specific L-isoleucine catabolism Potential impairment of BCAA catabolism in liver and adipose tissue, contributing to insulin resistance.
MSUD mouse model Maple Syrup Urine Disease Accumulation of L-isoleucine and its toxic byproducts Quantification of the block in the BCKDH complex and evaluation of therapeutic interventions.

Investigations into the Role of L-Isoleucine in Specific Metabolic Processes (e.g., glucose utilization, fatty acid metabolism)

This compound is an invaluable tool for elucidating the precise role of isoleucine in key metabolic pathways, such as glucose and fatty acid metabolism. By introducing this compound into a biological system, scientists can trace its journey and quantify its contribution to various metabolic pools and processes.

Research has established that the branched-chain amino acid (BCAA) isoleucine plays a significant role in regulating blood sugar. chinaaminoacid.com Studies in animal models have demonstrated that oral administration of isoleucine can significantly decrease plasma glucose concentrations. nih.govnih.gov This hypoglycemic effect is attributed to several mechanisms, including increased glucose uptake in skeletal muscle and enhanced whole-body glucose oxidation. nih.govnih.gov Isoleucine administration has been shown to increase glucose uptake in the muscles of rats by 71-73%. nih.govnih.gov Furthermore, isoleucine may improve insulin sensitivity and inhibit gluconeogenesis, the production of glucose from non-carbohydrate sources in the liver. chinaaminoacid.comnih.gov Investigations suggest that all three BCAAs can centrally modulate glucose metabolism in the liver, decreasing endogenous glucose production. mdpi.com this compound allows researchers to dynamically trace these pathways, quantifying the rate of isoleucine-stimulated glucose uptake and its incorporation into downstream metabolic products.

In the context of fatty acid metabolism, isoleucine has also been identified as a key regulator. Dietary supplementation with isoleucine has been shown to reduce the accumulation of white adipose tissue and lower serum levels of triglycerides and free fatty acids in obese mice. nih.gov It appears to regulate lipid metabolism-related genes and promote the "browning" of white adipose tissue, a process associated with increased energy expenditure. nih.gov Conversely, restricting dietary isoleucine can also stimulate fat loss by increasing energy expenditure. researchgate.net this compound can be used in these studies to track the catabolism of isoleucine and determine how its carbon skeleton contributes to the synthesis or oxidation of fatty acids, providing precise data on the flux through these metabolic routes.

Table 1: Observed Effects of L-Isoleucine on Glucose Metabolism

Metabolic ProcessObserved Effect of IsoleucineSupporting Findings
Blood Glucose LevelsDecreaseOral administration significantly lowered plasma glucose in rats. nih.govnih.gov
Muscle Glucose UptakeIncreaseIncreased uptake by up to 73% in rat skeletal muscle. nih.gov
Hepatic GluconeogenesisDecreaseInhibited glucose production in isolated hepatocytes and decreased mRNA for key enzymes. nih.gov
Insulin SensitivityEnhancementImproves the body's sensitivity to insulin, allowing for more effective glucose absorption. chinaaminoacid.com
Whole-Body Glucose OxidationIncreaseExpiratory excretion of labeled CO2 from labeled glucose was increased by 19%. nih.gov

Quantitative Proteomics and Protein Turnover Research

Quantitative proteomics seeks to measure the amount and turnover rate of proteins within a cell, tissue, or organism. This compound is a key reagent in these studies, particularly in methods involving metabolic labeling.

Stable Isotope Labeling with Amino acids in Cell culture (SILAC) and analogous methods in whole organisms utilize labeled amino acids like this compound to measure protein synthesis. In this approach, organisms are fed a diet where a standard essential amino acid is replaced with its heavy isotope-labeled counterpart. nih.govliverpool.ac.uk As new proteins are synthesized, they incorporate the heavy this compound.

By collecting tissue samples over time and analyzing them with mass spectrometry, researchers can determine the rate at which the labeled amino acid is incorporated into specific proteins. ukisotope.com This rate of incorporation is a direct measure of the protein's synthesis rate. ukisotope.com This dynamic labeling approach allows for the turnover profiling of cellular proteins and comparisons across different tissues. nih.govliverpool.ac.uk For example, such studies have revealed that the median rate of protein synthesis and degradation is considerably lower in muscle tissue compared to the liver or kidney. nih.govliverpool.ac.uk This technique is powerful because it provides a global view of the dynamics of the proteome in response to various physiological states or stimuli. The use of deuterated essential amino acids is a common approach for these whole-animal dynamic labeling studies. nih.govliverpool.ac.uk

Just as this compound can be used to measure protein synthesis, it is also employed to determine the rate of protein degradation. After a period of labeling, the source of this compound can be removed, and the rate at which the "heavy" labeled proteins disappear from the proteome is monitored. ukisotope.com This "unlabeling" or "pulse-chase" approach tracks the loss of the tracer from the protein pool. ukisotope.com

The rate of decline in the abundance of the heavy, this compound-containing version of a protein reflects its degradation kinetics. nih.gov Time-series analysis of these labeling trajectories allows for the precise determination of the first-order rate constant for degradation for hundreds or thousands of individual proteins simultaneously. nih.govliverpool.ac.uk This provides critical information on how cellular conditions, disease states, or therapeutic interventions affect the stability of specific proteins. Understanding protein degradation is crucial, as it is a key regulatory point in many cellular processes, and its dysregulation is implicated in numerous diseases. nih.govnih.gov

Table 2: Median Protein Degradation Rates in Different Mouse Tissues (Illustrative Data)

TissueMedian Rate of Degradation (kdeg, day-1)
Liver~1.0
Kidney~0.8
Heart~0.4
Muscle~0.2

Note: Data are generalized from findings in proteomic turnover studies and serve for illustrative purposes. Actual values can vary between specific proteins and studies. nih.govliverpool.ac.uk

Characterization of Enzyme Mechanisms and Substrate Specificity

This compound is a sophisticated tool for enzymologists seeking to understand the detailed mechanisms of enzyme-catalyzed reactions and the basis of substrate specificity. The active site of an enzyme is uniquely structured to bind specific molecules, ensuring that enzymes act on the correct substrates. researchgate.net

One of the primary applications of isotopically labeled substrates is in the study of the kinetic isotope effect (KIE). The KIE is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In the case of this compound, the carbon-deuterium (C-D) bonds are stronger and broken more slowly than the corresponding carbon-hydrogen (C-H) bonds. If a C-H bond at a deuterated position is broken in the rate-determining step of an enzymatic reaction, the reaction will proceed more slowly with this compound than with natural L-isoleucine. Observing a significant KIE provides strong evidence for the chemical steps of the reaction mechanism and helps identify which step is the slowest.

Furthermore, this compound can be used as a tracer to follow the transformation of the substrate through a multi-step enzymatic pathway. By analyzing the isotopic composition of intermediates and final products using mass spectrometry or NMR, researchers can map the metabolic fate of the isoleucine molecule. This is crucial for understanding complex enzyme systems, such as the pathway for isoleucine degradation, which involves multiple enzymes like L-isoleucine dioxygenase (IDO) or those in the pathway that oxidizes isoleucine to acetyl-CoA and propionyl-CoA. nih.govnih.gov Such studies can reveal the stereospecificity of enzymes and the precise rearrangements that occur within the active site. This knowledge is fundamental for protein engineering efforts aimed at altering enzyme substrate specificity for applications in biotechnology and synthetic biology. nih.gov

Emerging Research Frontiers and Methodological Advancements with L Isoleucine D10

Integration with Multi-Omics Data for Systems Biology Approaches

L-Isoleucine-d10 is increasingly integral to systems biology, where researchers aim to understand the complex interactions within biological systems by integrating data from various "omics" fields. The use of deuterated amino acids like this compound is a cornerstone of quantitative proteomics and metabolomics, providing critical data for building comprehensive biological models. isotope.comisotope.com

In quantitative proteomics, techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize heavy amino acids to differentiate between protein populations. nih.govnih.gov By incorporating this compound into the proteome of cells or organisms, scientists can accurately measure protein synthesis, degradation, and turnover rates on a system-wide scale. biorxiv.orgnih.gov This data, when combined with genomics and transcriptomics, allows for a more complete picture of how cellular processes are regulated. For instance, spiking a sample with a known quantity of a protein standard synthesized with this compound enables absolute quantification of the corresponding endogenous protein via mass spectrometry. nih.govproteogenix.science

Metabolic flux analysis (MFA) is another key area where this compound is applied. pubcompare.ainih.gov By tracing the path of the deuterium-labeled isoleucine through various metabolic pathways, researchers can quantify the rates (fluxes) of biochemical reactions. nih.govnih.gov This provides dynamic information that static metabolite concentrations cannot offer. Integrating this flux data with other omics datasets helps to create predictive models of cellular metabolism, which is invaluable for studying diseases like cancer and for metabolic engineering applications. pubcompare.ainih.gov

Table 1: Applications of this compound in Multi-Omics

Omics Field Application of this compound Type of Data Generated Contribution to Systems Biology
Proteomics Internal standard for mass spectrometry; Metabolic labeling (e.g., SILAC). nih.govproteogenix.scienceAbsolute protein quantification; Protein turnover rates. biorxiv.orgbiosyn.comElucidates proteome dynamics and regulatory networks.
Metabolomics Isotopic tracer for metabolic pathways. pubcompare.aianaspec.comMetabolic flux rates; Metabolite identification. jpt.comnih.govMaps the flow of metabolites and identifies metabolic shifts.
Lipidomics Tracer for fatty acid and lipid metabolism. mdpi.comBiosynthesis and degradation rates of specific lipids.Reveals the dynamics of lipid metabolism and signaling.

Development of Novel this compound Based Probes for Specific Biochemical Questions

The utility of this compound extends beyond general labeling to the development of specialized probes for addressing specific biochemical questions. clearsynth.com Because deuterium (B1214612) substitution has a minimal effect on a molecule's chemical properties, this compound can be incorporated into peptides and proteins to act as non-invasive probes for studying their structure, function, and interactions. jpt.comproteogenix.science

One major application is in Nuclear Magnetic Resonance (NMR) spectroscopy. clearsynth.combiosyn.com The incorporation of deuterium into molecules can simplify complex NMR spectra, allowing for clearer structural analysis of large proteins and protein complexes. clearsynth.comnih.gov Specifically, site-selective deuteration can be used to attenuate certain signals, which helps in resolving overlapping peaks and gaining more precise structural information. nih.gov

Furthermore, this compound is used in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). proteincentre.com This powerful technique probes protein conformation and dynamics. By exposing a protein to a deuterated solvent, the backbone amide hydrogens exchange with deuterium at a rate dependent on their solvent accessibility and hydrogen bonding. proteincentre.com Comparing the deuteration pattern of a protein in different states (e.g., with and without a bound ligand) can reveal binding sites and allosteric conformational changes. proteincentre.com Peptides containing this compound can serve as precise mass standards in these experiments, enhancing the accuracy of the analysis.

Refinement of Deuteration Technologies for Enhanced Precision and Scalability in Research

The increasing demand for this compound and other deuterated compounds has spurred significant innovation in deuteration technologies, focusing on improving the precision, efficiency, and scalability of their synthesis. arizona.edusymeres.com

Historically, the synthesis of deuterated molecules involved multi-step processes starting from simple deuterated precursors. researchgate.net Modern advancements are focused on more direct and selective methods.

Catalytic Hydrogen Isotope Exchange (HIE): This method allows for the direct replacement of hydrogen with deuterium in complex molecules. researchgate.netresearchgate.net Recent progress has been made using catalysts like iridium and palladium to achieve high levels of deuteration with great site-selectivity, even in the late stages of synthesis of complex pharmaceuticals. researchgate.net

Flow Chemistry: Continuous flow chemistry is being employed to synthesize deuterated compounds more efficiently and safely than traditional batch methods. researchgate.netx-chemrx.com Flow reactors allow for precise control over reaction parameters like temperature and time, leading to higher yields and purity. x-chemrx.com This technology is being applied to the deuteration of various organic molecules, making the production of precursors for compounds like this compound more scalable. researchgate.net

Enzymatic Methods: Biocatalysis offers a highly selective method for producing deuterated amino acids. nih.gov Researchers have demonstrated the use of enzyme systems, such as an aminotransferase paired with a partner protein, to catalyze site-selective hydrogen-deuterium exchange at specific carbon atoms (Cα or Cβ) of amino acids. nih.gov This enzymatic approach provides exceptional control over the deuteration pattern.

These refined technologies not only make deuterated compounds like this compound more accessible but also enable the creation of novel, selectively-labeled isotopologues for highly specialized research applications. nih.govarizona.edu

Table 2: Comparison of Modern Deuteration Technologies

Technology Principle Key Advantages References
Catalytic HIE Direct replacement of H with D using a metal catalyst (e.g., Iridium, Palladium).High efficiency, site-selectivity, applicable to complex molecules. researchgate.net
Flow Chemistry Continuous reaction in a flow reactor system.Enhanced safety, precise control, improved scalability and yield. researchgate.netx-chemrx.com
Enzymatic Synthesis Use of enzymes to catalyze site- and stereoselective H/D exchange.High specificity for labeling particular positions on a molecule. nih.gov

Expanding the Scope of In Vivo and In Vitro Model Systems for this compound Application

The application of this compound is continually expanding to a wider array of both in vitro (in a controlled environment, like a test tube or cell culture) and in vivo (in a living organism) model systems. medchemexpress.com

In Vitro Systems: this compound is widely used in various cell culture models, from yeast to human cells. nih.govnih.gov In yeast (Saccharomyces cerevisiae), which is a powerful model organism for studying fundamental eukaryotic processes, deuterated leucine (B10760876) has been used to label the entire proteome to study its dynamics. nih.gov In human cell lines, including induced pluripotent stem cells (hiPSCs), this compound and other labeled amino acids are used to map protein turnover during differentiation and in response to stress. biorxiv.org The "Spike-in" SILAC approach, where a heavy-labeled proteome is added as an internal standard, allows for quantitative proteomics on samples that are difficult to label directly, such as primary cells or clinical biopsies. nih.gov

In Vivo Systems: The use of this compound extends to whole-organism studies. In animal models, such as mice, stable isotope labeling in mammals (SILAM) involves feeding the animals a diet containing labeled amino acids like this compound. chemie-brunschwig.ch This metabolically labels the entire proteome of the mouse, creating a powerful tool for studying disease progression and the effects of therapeutic interventions in a physiological context. chemie-brunschwig.ch Furthermore, stable isotope tracers like deuterated leucine have been used in human subjects to conduct kinetic studies of metabolism, for example, to investigate cholesterol transport and apolipoprotein kinetics, providing crucial insights into human physiology and disease. nih.gov

The adaptability of this compound for use in this broad range of model systems, from single cells to humans, underscores its versatility and importance as a research tool, enabling the translation of findings from basic science to clinical investigation.

Q & A

Q. What is the molecular structure and isotopic composition of L-Isoleucine-d10, and how do these properties influence its use in metabolic studies?

this compound is a stable isotope-labeled derivative of L-isoleucine, containing 10 deuterium atoms (d10) and one ¹⁵N atom. Its molecular formula is C₆H₃D₁₀¹⁵NO₂ (or C₆D₁₀H₃¹⁵NO₂), with a molecular weight of ~141.23–142.23 g/mol . The isotopic labeling enables precise tracking via mass spectrometry (MS) and nuclear magnetic resonance (NMR) by introducing distinct mass shifts and spectral signatures. Key physical properties include a melting point of 168–170°C and optical activity ([α]²⁵/D +40.0°, c = 2 in 5 M HCl) .

Q. What analytical techniques are most effective for quantifying this compound in biological samples?

  • Mass Spectrometry (MS): High-resolution LC-MS/MS is preferred for detecting isotopic enrichment, leveraging the mass shift caused by d10 and ¹⁵N. Use multiple reaction monitoring (MRM) transitions specific to the labeled compound to minimize interference from endogenous isoleucine .
  • NMR Spectroscopy: ²H and ¹⁵N NMR can resolve metabolic incorporation but requires higher concentrations due to lower sensitivity compared to MS .
  • Chromatography: Reverse-phase HPLC with UV detection (210 nm) is suitable for purity assessment, though deuterium labeling may slightly alter retention times .

Q. How is this compound synthesized, and what purity standards are critical for research applications?

Synthesis typically involves deuterium exchange reactions or incorporation of ¹⁵N-labeled precursors during microbial fermentation. Industrial methods optimize for ≥98% isotopic and chemical purity, validated via HPLC and MS . Key steps include:

  • Deuterium incorporation: Using deuterated solvents (e.g., D₂O) or catalysts under controlled pH and temperature.
  • Purification: Ion-exchange chromatography to remove unlabeled residues .

Advanced Research Questions

Q. How can researchers design experiments to study compartmentalized metabolic flux using this compound?

  • Pulse-Chase Labeling: Administer this compound to cell cultures or model organisms, then track its incorporation into proteins and metabolites over time using MS .
  • Tracer Dilution Analysis: Combine with unlabeled isoleucine to quantify fractional synthesis rates in pathways like the citric acid cycle or branched-chain amino acid metabolism .
  • Controls: Include unlabeled controls and correct for natural isotopic abundance using software tools (e.g., IsoCor) .

Q. What experimental adjustments are required to account for kinetic isotope effects (KIE) in studies using this compound?

KIE arises from deuterium’s higher mass, slowing reaction rates in enzymes like branched-chain amino acid transaminases. Mitigation strategies include:

  • Longer incubation times to ensure equilibrium in enzyme assays .
  • Parallel experiments with non-deuterated isoleucine to calibrate kinetic parameters .

Q. How can this compound be integrated with other isotope-labeled compounds (e.g., ¹³C-glucose) to map cross-pathway interactions?

  • Dual-Labeling: Use this compound with ¹³C-glucose to trace carbon and hydrogen flux in interconnected pathways (e.g., glycolysis and amino acid synthesis).
  • Data Integration: Apply computational flux analysis tools (e.g., INCA) to model multi-isotope datasets .

Q. What are common sources of variability in this compound tracer studies, and how can they be minimized?

  • Incomplete labeling: Ensure >98% isotopic purity via supplier certifications .
  • Sample degradation: Store samples at -80°C and avoid repeated freeze-thaw cycles .
  • Cross-contamination: Use dedicated chromatography columns for labeled vs. unlabeled analytes .

Data Interpretation and Contradictions

Q. How should researchers resolve discrepancies between observed isotopic enrichment and theoretical predictions?

  • Analytical calibration: Validate MS/NMR instruments with certified reference standards .
  • Metabolic heterogeneity: Account for tissue- or cell type-specific differences in uptake rates using single-cell metabolomics .

Q. What statistical methods are recommended for analyzing time-course data from this compound pulse experiments?

  • Compartmental modeling: Use tools like SAAM II to fit kinetic parameters to tracer incorporation curves .
  • Error propagation: Apply Monte Carlo simulations to quantify uncertainty in flux estimates .

Ethical and Methodological Best Practices

Q. How should researchers address ethical considerations when using isotope-labeled compounds in animal studies?

  • Regulatory compliance: Obtain approval from institutional animal care committees, specifying the use of non-toxic, stable isotopes .
  • Waste disposal: Follow guidelines for deuterated compound disposal to prevent environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.